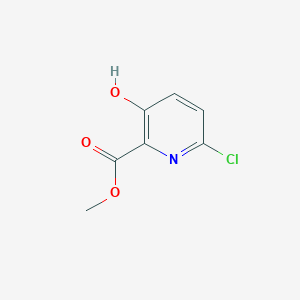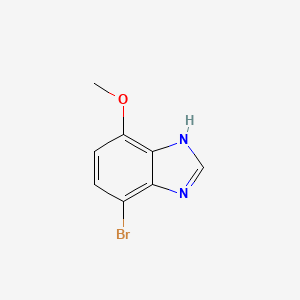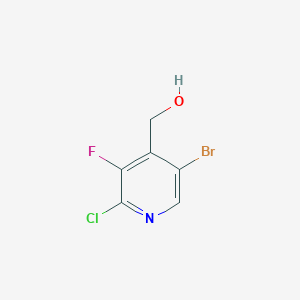
(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol
説明
“(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H4BrClFNO . It has a molecular weight of 240.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 305.5±37.0 °C and a predicted density of 1.866±0.06 g/cm3 at 20 °C and 760 Torr . The compound’s pKa is predicted to be 11.65±0.10 .科学的研究の応用
Chemoselective Functionalization
The compound (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has been used in chemoselective functionalization. Research shows that catalytic amination conditions afford exclusive substitution products for both secondary amines and primary anilines. This chemoselectivity can be reversed under certain conditions, leading to selective substitution of different groups (Stroup, Szklennik, Forster & Serrano-Wu, 2007).
Synthesis of Pentasubstituted Pyridines
The compound has been instrumental in synthesizing halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry research for creating a variety of pentasubstituted pyridines with functionalities for further chemical manipulations (Wu, Porter, Frennesson & Saulnier, 2022).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Compounds derived from (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These studies contribute significantly to understanding the potential therapeutic applications of these compounds (Narayana, Ashalatha, Raj & Sarojini, 2009).
Synthesis of Radioligands
The compound has been used in the synthesis of novel radioligands for studying receptors by positron-emission tomography. This has implications for research in neurology and pharmacology (Zhang & Horti, 2004).
Crystal Structure Analysis
Research involving (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has extended to the analysis of crystal structures of related compounds. This is important for understanding the molecular and geometric configurations of these compounds and their potential applications in material science and drug design (Wang, Nong, Sht & Qi, 2008).
Efficient Synthesis Methods
The compound is involved in efficient synthesis methods for related compounds. These methods are crucial in organic chemistry for producing high-yield and pure compounds for various applications (Narayana, Ashalatha & Raj, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
(5-bromo-2-chloro-3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMALBJZIOHADHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)

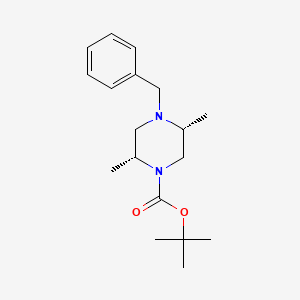
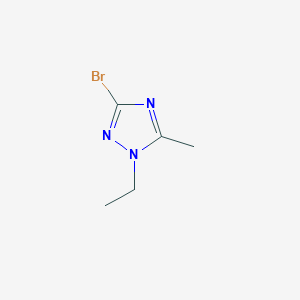
![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
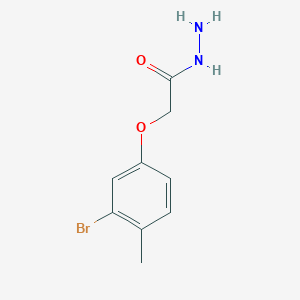
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)
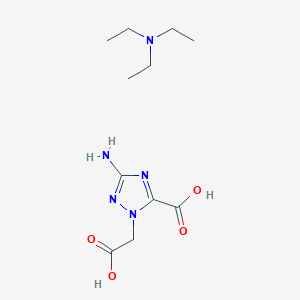


![(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383884.png)
![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)
